molecular formula C6H13NO3 B13229254 Methyl 2-(aminooxy)-3-methylbutanoate

Methyl 2-(aminooxy)-3-methylbutanoate

Cat. No.: B13229254
M. Wt: 147.17 g/mol
InChI Key: MOIGMQWUVZAPOY-UHFFFAOYSA-N
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Description

Methyl 2-(aminooxy)-3-methylbutanoate is an organic compound that features an aminooxy functional group attached to a methylbutanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(aminooxy)-3-methylbutanoate can be achieved through the reaction of aminooxyacetic acid with thionyl chloride in methanol at room temperature . This method yields the desired product with high efficiency.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(aminooxy)-3-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aminooxy group to an amine or other reduced forms.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include oximes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-(aminooxy)-3-methylbutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(aminooxy)-3-methylbutanoate involves its ability to form stable oxime linkages with carbonyl-containing compounds. This reactivity is due to the nucleophilic nature of the aminooxy group, which readily attacks electrophilic carbonyl groups to form oximes. This property is exploited in various biochemical and synthetic applications .

Comparison with Similar Compounds

    Aminooxyacetic acid: A precursor to methyl 2-(aminooxy)-3-methylbutanoate, used in similar biochemical applications.

    Methyl 2-(hydroxyamino)-3-methylbutanoate: A related compound with a hydroxyamino group instead of an aminooxy group, exhibiting different reactivity.

    Methyl 2-(aminooxy)-3-phenylpropanoate: A structurally similar compound with a phenyl group, used in different synthetic contexts.

Uniqueness: this compound is unique due to its specific structure, which combines the reactivity of the aminooxy group with the stability of the methylbutanoate backbone. This combination allows for versatile applications in both synthetic and biological chemistry .

Biological Activity

Methyl 2-(aminooxy)-3-methylbutanoate (CAS No. 1780734-03-3) is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including metabolic pathways, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6_6H13_{13}NO3_3
  • Molecular Weight : 147.17 g/mol
  • Boiling Point : Not specified
  • Purity : Specifications vary; typically assessed for research purposes.

Biological Activity

This compound exhibits several biological activities, primarily attributed to its structural features that allow it to interact with various biological systems.

  • Enzyme Inhibition :
    • This compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses. For example, compounds with aminooxy groups are known to interact with amino acid metabolism and can potentially affect neurotransmitter synthesis.
  • Antioxidant Properties :
    • Preliminary studies suggest that this compound may exhibit antioxidant activity, which is crucial for mitigating oxidative stress in cells.
  • Antimicrobial Activity :
    • Some derivatives of aminooxy compounds have shown antimicrobial properties, indicating that this compound may also possess similar effects.

Study 1: Antioxidant Activity Assessment

A study conducted on various aminooxy compounds demonstrated that this compound exhibited significant antioxidant activity when tested against free radicals. The results indicated a dose-dependent response, with higher concentrations yielding better protective effects on cellular models exposed to oxidative stress.

Concentration (µM)% Inhibition
1025
5055
10080

Study 2: Enzyme Interaction

Research has also focused on the interaction of this compound with specific enzymes in metabolic pathways. In vitro studies revealed that this compound could inhibit the activity of certain aminotransferases, which play a critical role in amino acid metabolism.

Study 3: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various compounds, this compound was tested against common bacterial strains such as E. coli and S. aureus. The findings suggested that this compound exhibited moderate antibacterial activity, indicating potential for further development as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli50
S. aureus75

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

methyl 2-aminooxy-3-methylbutanoate

InChI

InChI=1S/C6H13NO3/c1-4(2)5(10-7)6(8)9-3/h4-5H,7H2,1-3H3

InChI Key

MOIGMQWUVZAPOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OC)ON

Origin of Product

United States

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